Insulin Degludec (CAS: 844439-96-9) is an ultra-long-acting basal insulin analogue engineered for extended pharmacokinetic stability and neutral-pH solubility. Structurally modified from human insulin via the deletion of ThrB30 and the attachment of a 16-carbon fatty diacid (hexadecanedioic acid) to LysB29 via a gamma-L-glutamyl spacer, this compound exists as soluble dihexamers in the presence of zinc and phenol[1]. Upon subcutaneous injection and subsequent phenol diffusion, it undergoes a distinct self-assembly process into massive multi-hexamer chains, creating a slow-release depot [2]. For procurement officers and formulation scientists, Insulin Degludec represents a highly specified active pharmaceutical ingredient (API) when developing flat-profile basal insulins or exploring novel delivery mechanisms that require strict structural stability at physiological pH.
Substituting Insulin Degludec with earlier-generation basal analogues like Insulin Glargine or Insulin Detemir fundamentally compromises formulation flexibility and pharmacokinetic reproducibility. Insulin Glargine achieves its delayed absorption by precipitating at physiological pH, necessitating an acidic formulation (pH 4.0) that strictly precludes co-formulation with neutral, rapid-acting insulins like Insulin Aspart [1]. Conversely, while Insulin Detemir is soluble at neutral pH, it readily forms hybrid hexamers when mixed with rapid-acting analogues, altering the intended release profile [2]. Insulin Degludec overcomes both limitations: its dihexameric structure remains stable at pH 7.4 and acts independently of co-formulated rapid-acting insulins, making it the required baseline material for developing stable, single-injection basal-bolus combination products [3].
In steady-state pharmacokinetic models, Insulin Degludec demonstrates a significantly extended absorption profile compared to first-generation basal analogues. Studies show Insulin Degludec achieves a terminal half-life of 25.4 hours and a total duration of action exceeding 42 hours, whereas Insulin Glargine exhibits a half-life of 12.1 to 12.5 hours and a duration of approximately 24 hours [1].
| Evidence Dimension | Terminal half-life and duration of action |
| Target Compound Data | Half-life of 25.4 hours; duration >42 hours |
| Comparator Or Baseline | Insulin glargine (Half-life of 12.1-12.5 hours; duration ~24 hours) |
| Quantified Difference | More than 2x increase in terminal half-life |
| Conditions | Steady-state pharmacokinetic modeling following subcutaneous injection |
Procuring this compound enables the development of true 24-hour flat-coverage therapies without the end-of-dose waning characteristic of older analogues.
Insulin Degludec maintains its independent pharmacokinetic profile when co-formulated with rapid-acting insulins (e.g., Insulin Aspart) in a neutral pH 7.4 solution. In contrast, Insulin Glargine requires an acidic pH 4.0 formulation and precipitates at neutral pH, while Insulin Detemir forms unpredictable hybrid hexamers when mixed with rapid-acting analogues [1].
| Evidence Dimension | Co-formulation stability and independent release profile at pH 7.4 |
| Target Compound Data | Maintains independent dihexameric structure and release profile at pH 7.4 |
| Comparator Or Baseline | Insulin glargine (precipitates at pH 7.4) and Insulin detemir (forms hybrid hexamers) |
| Quantified Difference | Zero cross-interference in dual-insulin neutral formulations |
| Conditions | Fixed-ratio soluble co-formulation assays (e.g., 70:30 ratio) |
This compatibility dictates material selection for R&D teams developing single-injection basal-bolus combination therapies.
Insulin Degludec provides a highly reproducible glucose-lowering effect, demonstrating a coefficient of variation (CV) for the area under the glucose infusion rate curve (AUC_GIR) of approximately 33% across dosing intervals. Under identical euglycemic clamp conditions, Insulin Glargine exhibits a much higher intra-subject variability, with CVs ranging from 60% to 155% [1].
| Evidence Dimension | Day-to-day intra-subject variability (CV of AUC_GIR) |
| Target Compound Data | ~33% coefficient of variation |
| Comparator Or Baseline | Insulin glargine (60% to 155% coefficient of variation) |
| Quantified Difference | Approximately 4x lower day-to-day variability |
| Conditions | Steady-state euglycemic clamp studies |
This high reproducibility provides a stable baseline for in vivo metabolic modeling, drastically reducing statistical noise in preclinical and clinical trials.
Leveraging its neutral pH solubility and independent multi-hexamer assembly, Insulin Degludec is the required precursor for creating stable basal-bolus combination therapies (such as IDegAsp) without cross-interference [1].
Utilizing its >25-hour half-life and flat release profile, this compound serves as a highly reproducible benchmark in extended-release drug delivery and subcutaneous depot research [1].
Insulin Degludec acts as a primary model compound for studying ligand-triggered protein self-assembly, specifically the dihexamer-to-multihexamer transition initiated by phenol diffusion in physiological environments[1].